![molecular formula C18H14N2O2 B5824168 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one, also known as PIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PIA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one inhibits GSK-3β by binding to the ATP binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to activate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and physiological effects:
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3β, making it a valuable tool for studying the role of this enzyme in various biological processes. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is also relatively easy to synthesize, making it readily available for research purposes. However, 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has some limitations, including its potential toxicity, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one. One area of interest is the development of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one derivatives with improved potency and selectivity. Another area of research is the study of the role of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one in other diseases, such as diabetes and cardiovascular disease. Additionally, the use of 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one as a potential therapeutic agent for Alzheimer's disease and cancer is an area of ongoing research.
Méthodes De Synthèse
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one can be synthesized using different methods, including the reaction of anthranilic acid with a nitrosoarene, cycloaddition reaction, and the reaction of anthranilic acid with an isocyanate. The most commonly used method for synthesizing 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one is the reaction of anthranilic acid with 2-nitrosobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Applications De Recherche Scientifique
5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has been used as a research tool to study various biological processes. It has been shown to inhibit the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. 5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one has also been used to study the role of GSK-3β in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Propriétés
IUPAC Name |
10-pyrrolidin-1-yl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-11-5-1-2-6-12(11)18-15-13(19-22-18)7-8-14(16(15)17)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIAXSNTGOPPCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

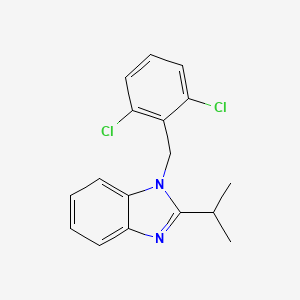
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)
![3,4-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5824110.png)
![4-[3-(4-methoxyphenoxy)propanoyl]morpholine](/img/structure/B5824111.png)

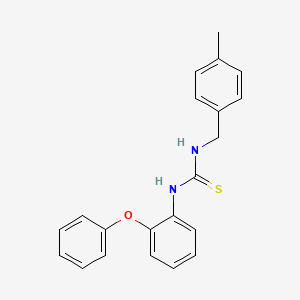
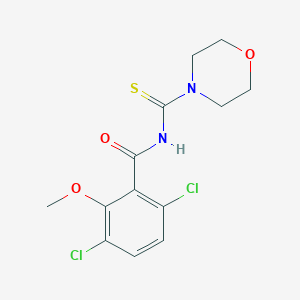
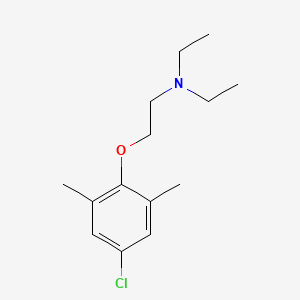
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)

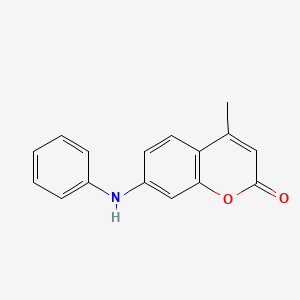
![2-phenyl-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B5824162.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5824174.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)